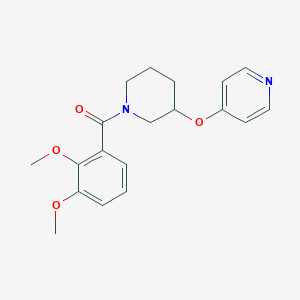
(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
カタログ番号 B2728337
CAS番号:
2034525-55-6
分子量: 342.395
InChIキー: NOTJFNSKCPCOMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has methoxy groups and a pyridine ring, which can contribute to its chemical properties and potential biological activity .
Molecular Structure Analysis
The molecular formula of this compound is C19H22N2O4, and its molecular weight is 342.395. It contains a piperidine ring, a pyridine ring, and a phenyl ring with two methoxy groups.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The piperidine and pyridine rings might participate in electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carbonyl group and the aromatic rings could influence its solubility, boiling point, and melting point .科学的研究の応用
Molecular Interactions and Receptor Binding
- Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist, focusing on the CB1 cannabinoid receptor. They developed pharmacophore models and conducted a 3D-quantitative structure-activity relationship (QSAR) study for this compound and its analogs, showing how certain structural features contribute to receptor binding and activity (Shim et al., 2002).
Structural and Solution Chemistry
- Mondal et al. (2010) reported on the synthesis and structure of dioxidovanadium(V) complexes with hydrazone ligands. These complexes have potential catalytic activity and are relevant for understanding the structural properties of compounds with piperidine elements (Mondal, Drew, & Ghosh, 2010).
- Franklin et al. (2008) studied the reactions of the Re(CO)3(H2O)3(+) synthon with monodentate ligands, including piperidine, under various conditions. This research is significant for understanding the reaction mechanisms and potential applications in coordination chemistry (Franklin et al., 2008).
Therapeutic Potential and Biological Activities
- Dineshkumar & Parthiban (2022) synthesized a molecule containing piperidin-4-one and evaluated its antioxidant efficacy. This research contributes to understanding the therapeutic potential of similar compounds (Dineshkumar & Parthiban, 2022).
- Lynda (2021) synthesized pyrazole derivatives, including compounds with a pyridin-4-yl-methanone moiety, and evaluated their antibacterial and antioxidant activities. These findings have implications for the development of new drugs and therapeutic agents (Lynda, 2021).
Crystallography and Structural Analysis
- Karthik et al. (2021) conducted thermal, optical, etching, and structural studies on a compound structurally related to (2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone. This research provides insights into the physical properties and stability of similar compounds (Karthik et al., 2021).
将来の方向性
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-7-3-6-16(18(17)24-2)19(22)21-12-4-5-15(13-21)25-14-8-10-20-11-9-14/h3,6-11,15H,4-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTJFNSKCPCOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)
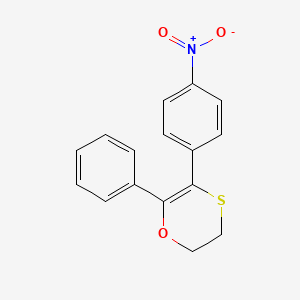
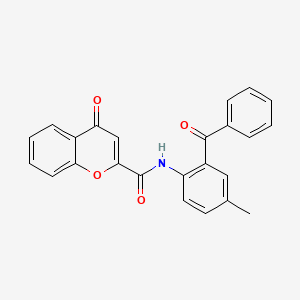
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
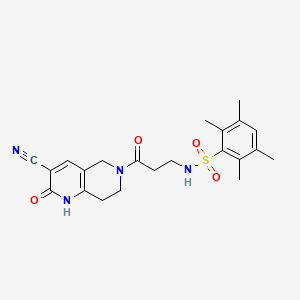
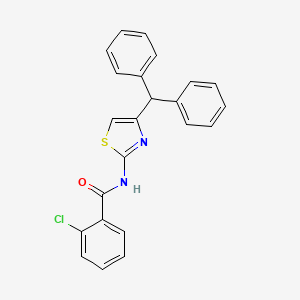
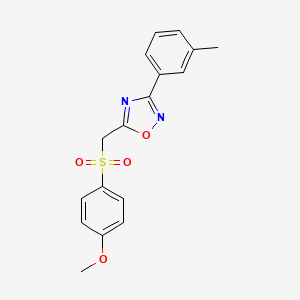
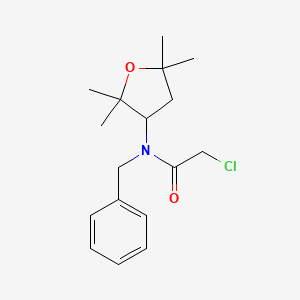
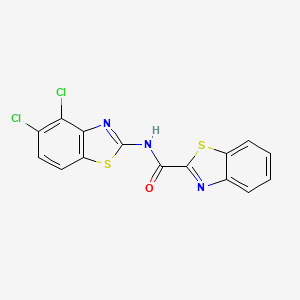
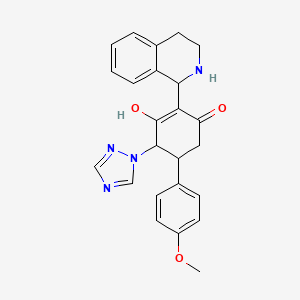
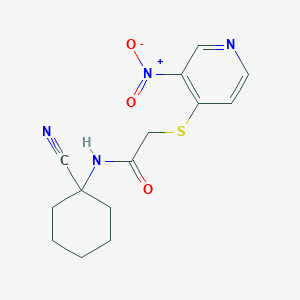
![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
![N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B2728275.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)